molecular formula C26H26N4O5S B2432775 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 1111982-62-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2432775
M. Wt: 506.58
InChI Key: RPEBXAYJKXYFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C26H26N4O5S and its molecular weight is 506.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Potential

Synthesis of Pyrrolo[2,3-d]pyrimidine Antifolates for Cancer Treatment A study by Gangjee et al. (2005) focused on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its derivatives as dual inhibitors of key enzymes, dihydrofolate reductase and thymidylate synthase, which are crucial in cancer treatment. These compounds exhibited potent inhibitory activity against both enzymes, highlighting their potential as effective antitumor agents (Gangjee et al., 2005).

Antimicrobial Applications

Thienopyrimidine Rhodanine Derivatives with Antibacterial and Antifungal Potency Kerru et al. (2019) developed a series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, which demonstrated significant antimicrobial properties. These compounds showed potent antibacterial and antifungal activities, particularly against E. coli and various fungal strains, suggesting their potential as antimicrobial agents (Kerru et al., 2019).

Anti-Inflammatory and Analgesic Properties

Synthesis of Benzodifuranyl Derivatives with Anti-Inflammatory and Analgesic Effects Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, and evaluated them for their anti-inflammatory and analgesic activities. These compounds showed high efficacy as COX-2 inhibitors, offering significant potential in the development of new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Drug-likeness and Antimicrobial Properties

In Silico Analysis of Dihydropyrrolone Conjugates for Antimicrobial Activity Pandya et al. (2019) conducted a study involving the synthesis of dihydropyrrolone conjugates and their subsequent evaluation for antimicrobial activity and drug-likeness. Their in silico and in vitro analyses demonstrated that these compounds possess significant antibacterial, antifungal, and antimycobacterial properties, indicating their potential as effective antimicrobial agents (Pandya et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S/c1-29-15-19(17-6-4-3-5-7-17)23-24(29)25(32)30(10-11-33-2)26(28-23)36-16-22(31)27-18-8-9-20-21(14-18)35-13-12-34-20/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEBXAYJKXYFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CCOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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